molecular formula C14H18BNO5 B10837732 5-hydroxy-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine-2-carboxylic acid

5-hydroxy-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine-2-carboxylic acid

Cat. No.: B10837732
M. Wt: 291.11 g/mol
InChI Key: WTOZVQHWGKJNCT-BQYQJAHWSA-N
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Description

E-2070 is a small molecule drug initially developed by Eisai Co., Ltd. It is known for its role as a sodium channel blocker, primarily targeting sodium channels in the nervous system. This compound has been investigated for its potential therapeutic applications in treating nervous system diseases, particularly neuralgia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-2070 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary to the developing company, Eisai Co., Ltd., and are not publicly disclosed in detail.

Industrial Production Methods

Industrial production of E-2070 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet regulatory standards. detailed industrial production methods are not publicly available.

Chemical Reactions Analysis

Types of Reactions

E-2070 undergoes various chemical reactions, including:

    Oxidation: E-2070 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert E-2070 into reduced forms.

    Substitution: E-2070 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving E-2070 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of E-2070 include its oxidized and reduced derivatives, as well as substituted compounds with different functional groups.

Scientific Research Applications

Mechanism of Action

E-2070 exerts its effects by blocking sodium channels in the nervous system. Sodium channels are essential for the generation and propagation of action potentials in neurons. By blocking these channels, E-2070 inhibits the influx of sodium ions, thereby reducing neuronal excitability and alleviating pain associated with neuralgia .

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: Another sodium channel blocker used as a local anesthetic and antiarrhythmic agent.

    Carbamazepine: An anticonvulsant and mood-stabilizing drug that also blocks sodium channels.

    Phenytoin: An antiepileptic drug that inhibits sodium channels to prevent seizures.

Uniqueness of E-2070

E-2070 is unique in its specific targeting of sodium channels in the nervous system, making it a promising candidate for treating neuralgia. Its mechanism of action and potential therapeutic applications distinguish it from other sodium channel blockers.

Properties

Molecular Formula

C14H18BNO5

Molecular Weight

291.11 g/mol

IUPAC Name

5-hydroxy-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C14H18BNO5/c1-13(2)14(3,4)21-15(20-13)8-7-9-11(17)6-5-10(16-9)12(18)19/h5-8,17H,1-4H3,(H,18,19)/b8-7+

InChI Key

WTOZVQHWGKJNCT-BQYQJAHWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C=CC(=N2)C(=O)O)O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=CC(=N2)C(=O)O)O

Origin of Product

United States

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